(2-(Diethylamino)pyrimidin-4-yl)methanol
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Overview
Description
(2-(Diethylamino)pyrimidin-4-yl)methanol: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a diethylamino group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)pyrimidin-4-yl)methanol typically involves the reaction of pyrimidine derivatives with diethylamine under controlled conditions. One common method involves the use of Grignard reagents, where the pyrimidine derivative is reacted with diethylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Diethylamino)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidin-4-yl ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include pyrimidin-4-yl ketones, alcohols, and substituted pyrimidine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2-(Diethylamino)pyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2-(Diethylamino)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in modulating protein kinase activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-6-methyl-4-pyrimidinol
- 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine
- 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one
Uniqueness
(2-(Diethylamino)pyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
[2-(diethylamino)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C9H15N3O/c1-3-12(4-2)9-10-6-5-8(7-13)11-9/h5-6,13H,3-4,7H2,1-2H3 |
InChI Key |
IKDAGHRIIDXJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CC(=N1)CO |
Origin of Product |
United States |
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